1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity . The reaction conditions often include the use of copper(I) salts as catalysts, such as CuI or CuSO4, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like water or a mixture of water and an organic solvent .
For industrial production, the process may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The compound’s triazole rings facilitate strong binding interactions with the enzyme’s active site residues through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole compound with similar chemical properties but less complex structure.
1,2,4-Triazole: Another triazole derivative with a different arrangement of nitrogen atoms, leading to distinct chemical behavior and applications.
Fluconazole: A well-known antifungal agent containing a triazole ring, used in medical applications.
The uniqueness of this compound lies in its dual triazole structure, which enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-12-9-2-5(10-12)3-13-4-8-6(7)11-13/h2,4H,3H2,1H3,(H2,7,11) |
InChI Key |
VPJZOJWYOCNZQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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